An In-Depth Technical Guide to 2-Chloro-4-(difluoromethyl)-1-iodobenzene: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 2-Chloro-4-(difluoromethyl)-1-iodobenzene: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-4-(difluoromethyl)-1-iodobenzene, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a synthetic building block, its value is derived from three distinct and orthogonally reactive functional groups: a highly reactive iodido group, a less reactive chloro group, and the increasingly important difluoromethyl moiety. The difluoromethyl group, in particular, is a key pharmacophore that can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and target affinity.[1] This document details the molecule's structure, physicochemical properties, predictable reactivity in cross-coupling reactions, plausible synthetic routes, and its strategic applications in drug discovery. Safety protocols and handling guidelines based on analogous structures are also provided to ensure safe laboratory use.
Molecular Structure and Physicochemical Properties
The unique arrangement of substituents on the benzene ring dictates the physical and chemical properties of 2-Chloro-4-(difluoromethyl)-1-iodobenzene, making it a versatile intermediate for complex molecular architectures.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-Chloro-4-(difluoromethyl)-1-iodobenzene |
| Molecular Formula | C₇H₄ClFI₂ |
| Molecular Weight | 304.46 g/mol |
| CAS Number | Data not readily available; likely a novel research chemical. |
Molecular Structure Diagram
The structure features a benzene ring substituted at position 1 with iodine, at position 2 with chlorine, and at position 4 with a difluoromethyl group.
Caption: Structure of 2-Chloro-4-(difluoromethyl)-1-iodobenzene.
Physicochemical Properties (Estimated)
Precise experimental data for this compound is not widely published. The following properties are estimated based on structurally similar compounds like 2-chloro-4-fluoro-1-iodobenzene and 2-chloro-4-iodo-1-(trifluoromethyl)benzene.[2][3][4]
| Property | Estimated Value | Rationale / Comparison |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar halogenated benzenes are often liquids or solids at room temperature.[5] |
| Boiling Point | > 200 °C (at 760 mmHg) | Higher than related compounds due to the heavy iodine atom and polar groups. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, DMSO). | The hydrophobic aromatic ring and halogens dominate its solubility profile. |
| XlogP | ~3.5 - 4.0 | The difluoromethyl group is less lipophilic than a trifluoromethyl group but more so than a methyl group.[1] |
Reactivity and Synthetic Profile: A Chemist's Perspective
The synthetic utility of 2-Chloro-4-(difluoromethyl)-1-iodobenzene stems from the differential reactivity of its carbon-halogen bonds. This allows for selective, stepwise functionalization, a cornerstone of modern synthetic strategy.
The Hierarchy of Halogen Reactivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity order is directly correlated to the carbon-halogen bond dissociation energy: C-I < C-Br < C-Cl < C-F .[6]
For this molecule, the C-I bond is significantly weaker and thus far more reactive than the C-Cl bond. This provides a wide experimental window where the iodine can be selectively displaced while the chlorine atom remains intact. Furthermore, the presence of two electron-withdrawing groups (–Cl and –CHF₂) increases the electrophilicity of the carbon attached to the iodine, further accelerating the rate of oxidative addition.[6]
Selective Cross-Coupling Workflow
This differential reactivity enables a powerful one-pot or sequential functionalization strategy. A typical workflow involves an initial cross-coupling reaction under mild conditions to target the C-I bond, followed by a second coupling under more forcing conditions (e.g., higher temperature, stronger base, or more active catalyst system) to target the C-Cl bond.
Caption: Sequential cross-coupling strategy for selective functionalization.
Plausible Synthetic Approach
While multiple synthetic routes are conceivable, a robust and scalable approach would involve the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type iodination reaction.
Proposed Protocol: Synthesis via Diazotization of 4-(Difluoromethyl)-2-chloroaniline
This protocol is based on well-established methods for converting anilines to aryl iodides.[7][8] The starting material, 4-(difluoromethyl)-2-chloroaniline, would itself be synthesized via methods not detailed here.
Step 1: Formation of the Diazonium Salt
-
In a three-neck flask equipped with a mechanical stirrer and a thermometer, add 4-(difluoromethyl)-2-chloroaniline (1.0 eq) to a solution of 35% sulfuric acid (v/v).
-
Cool the resulting slurry to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Iodination Reaction
-
In a separate flask, dissolve potassium iodide (3.0 eq) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with an organic solvent, such as diethyl ether or dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2-Chloro-4-(difluoromethyl)-1-iodobenzene.
Applications in Drug Discovery and Development
The strategic incorporation of fluorine atoms is a proven method for optimizing the pharmacological profile of drug candidates.[9] The difluoromethyl group offers a unique set of properties that make it highly attractive for this purpose.
-
Bioisosterism: The -CHF₂ group can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups. Its ability to act as a hydrogen bond donor, a property absent in -CH₃ and -CF₃ groups, can introduce new, favorable interactions with biological targets.[1]
-
Lipophilicity Modulation: Fluorination generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. The -CHF₂ group provides a moderate increase in lipophilicity, offering a finer level of tuning compared to the more lipophilic -CF₃ group.[1]
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
The title compound serves as an ideal scaffold for introducing the -CHF₂ moiety into a lead compound while providing two additional, orthogonally reactive handles (I and Cl) for further diversification and structure-activity relationship (SAR) studies.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-4-(difluoromethyl)-1-iodobenzene is not available, data from structurally related haloarenes should be used to guide handling procedures.[3][10][11][12]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Handle in a well-ventilated fume hood.
-
Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
-
Storage:
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
-
References
- BenchChem. (2025, November 2). A Comparative Analysis of the Reactivity of 2-Chloro-1,3-difluoro-4-iodobenzene in Cross-Coupling Reactions. Benchchem.
- Cole-Parmer. (2006, February 27). Material Safety Data Sheet - 2-Chloro-1-fluoro-4-iodobenzene, 99%. Cole-Parmer.
- BLDpharm. 202925-06-2|2-Chloro-1,3-difluoro-4-iodobenzene. BLDpharm.
- PubChemLite. 2-chloro-4-iodo-1-(trifluoromethyl)benzene. PubChemLite.
- Sigma-Aldrich. 2-Chloro-4-fluoro-1-iodobenzene AldrichCPR. Sigma-Aldrich.
- Thermo Scientific Chemicals. 2-Chloro-1-fluoro-4-iodobenzene, 98% 25 g | Buy Online. Thermo Scientific Chemicals.
- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET. Fisher Scientific.
- PubChem. 2-Chloro-4-fluoro-1-iodobenzene | C6H3ClFI | CID 2736559. PubChem.
- Advanced ChemBlocks. (2026, February 12). 2-Chloro-1,4-difluoro-3-iodobenzene 97.00%. Advanced ChemBlocks.
- SynQuest Laboratories, Inc. 2-Chloro-4-fluoro-1-iodobenzene Safety Data Sheet. SynQuest Labs.
- BenchChem. Stability of 2-Chloro-1,3-difluoro-4-iodobenzene under basic reaction conditions. Benchchem.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- PubChemLite. 2-chloro-4-fluoro-1-iodobenzene (C6H3ClFI). PubChemLite.
- PubChem. 4-Chloro-2-fluoro-1-iodobenzene | C6H3ClFI | CID 2736562. PubChem.
- Thermo Scientific Chemicals. 2-Chloro-1-fluoro-4-iodobenzene, 98% 25 g | Buy Online. Thermo Scientific Chemicals.
- CymitQuimica. CAS 29898-32-6: 2,4-Dichloro-1-iodobenzene. CymitQuimica.
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents.
- PMC. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. PMC - NIH.
- PMC. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.
- ResearchGate. (2018, August 10). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ResearchGate.
- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
- Chemistry LibreTexts. (2023, January 22). Synthesis of Aryl Halides. Chemistry LibreTexts.
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-4-iodo-1-(trifluoromethyl)benzene (C7H3ClF3I) [pubchemlite.lcsb.uni.lu]
- 3. 2-Chloro-4-fluoro-1-iodobenzene | C6H3ClFI | CID 2736559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-chloro-4-fluoro-1-iodobenzene (C6H3ClFI) [pubchemlite.lcsb.uni.lu]
- 5. CAS 29898-32-6: 2,4-Dichloro-1-iodobenzene | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. 2-Chloro-1-fluoro-4-iodobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]


